
3-Ethoxyphenethylamine
Overview
Description
It is a derivative of phenethylamine and is commonly used in medical, environmental, and industrial research.
Preparation Methods
The synthesis of 3-Ethoxyphenethylamine typically involves several steps, starting from readily available precursors like 3-ethoxybenzaldehyde. A common synthetic route includes the reduction of the corresponding nitro compound or nitrile, followed by catalytic hydrogenation . Industrial production methods may involve the use of oxide catalysts and ammonia in the presence of ethanol .
Chemical Reactions Analysis
3-Ethoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizers like potassium permanganate to form corresponding aldehydes.
Reduction: The compound can be reduced using catalytic hydrogenation.
Substitution: It can undergo substitution reactions with various reagents, forming different derivatives.
Common reagents and conditions used in these reactions include sulfuryl chloride for acylation and strong oxidizers for oxidation . Major products formed from these reactions include acetaldehyde and other substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
3-Ethoxyphenethylamine is structurally related to several psychoactive substances, including methylenedioxymethamphetamine (MDMA). Research has indicated that compounds with similar structures can exhibit significant pharmacological activities, such as stimulant effects or potential therapeutic benefits for mood disorders .
Synthesis and Analysis
The synthesis of this compound and its regioisomers has been extensively studied to understand their mass spectral properties. Gas chromatography-mass spectrometry (GC-MS) techniques have been developed to differentiate these compounds from other psychoactive substances, enhancing the specificity of forensic analyses . This differentiation is crucial for identifying substances in toxicology reports and drug screenings.
Forensic Science
Isomer Differentiation
In forensic laboratories, the ability to distinguish between isomers of phenethylamines, including this compound, is vital. The compound's unique mass spectral fragmentation patterns allow for reliable identification in complex mixtures often encountered in drug-related investigations . Analytical methods have been refined to improve the resolution of these compounds, aiding law enforcement agencies in monitoring new psychoactive substances .
Materials Science
Nanotechnology Applications
Recent studies have explored the use of phenolic compounds, including derivatives like this compound, in nanotechnology. These compounds can serve as building blocks for creating nanoparticles with specific properties for biomedical applications such as drug delivery systems and biosensors . The interactions between phenolic groups and various materials can lead to innovative solutions in surface modification and therapeutic delivery systems.
Case Studies
Mechanism of Action
The exact mechanism of action of 3-Ethoxyphenethylamine, particularly its anti-fertility effects, remains to be fully elucidated. Research suggests that it may interfere with specific stages of pregnancy, potentially through interactions with enzymes or receptors involved in hormonal regulation or embryonic development.
Comparison with Similar Compounds
3-Ethoxyphenethylamine is similar to other phenethylamine derivatives, such as:
3-Methoxyphenethylamine: Used in the Pictet-Spengler reaction and synthesis of 1,3-oxazepines.
Phenethylamine: A simple amine with various biological activities.
4-Methoxyphenethylamine: Used in organic synthesis and as a reagent.
The uniqueness of this compound lies in its specific ethoxy substitution, which imparts distinct chemical and biological properties.
Biological Activity
3-Ethoxyphenethylamine is a compound that belongs to the class of phenethylamines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its receptor interactions, pharmacological effects, and potential therapeutic applications. The findings are based on a review of recent literature and studies.
Chemical Structure and Properties
This compound is characterized by an ethoxy group attached to the phenethylamine backbone. Its chemical structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 179.25 g/mol
This structure allows it to interact with various neurotransmitter systems in the body, particularly those involving serotonin and dopamine.
Receptor Interactions
This compound has been studied for its interactions with several neurotransmitter receptors:
- Serotonin Receptors : It has shown affinity for 5-HT (serotonin) receptors, particularly 5-HT, which are implicated in mood regulation and psychedelic effects .
- Dopamine Receptors : The compound also interacts with dopamine receptors, potentially influencing reward pathways and mood .
Pharmacological Effects
The biological activity of this compound can be categorized into several pharmacological effects:
- Psychoactive Effects : Preliminary studies suggest that this compound may exhibit psychoactive properties similar to other substituted phenethylamines. This includes potential hallucinogenic effects mediated through serotonin receptor activation .
- Monoamine Oxidase Inhibition : Like many phenethylamines, it may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft .
Case Studies and Research Findings
- Psychedelic Experience Correlation : A study analyzed the binding affinity profiles of various psychoactive phenethylamines, including this compound, correlating them with subjective experiences reported by users. The results indicated that compounds with similar receptor binding profiles produced comparable subjective effects .
- In Vivo Studies : Research involving animal models has demonstrated that administration of this compound resulted in alterations in behavior consistent with increased serotonergic activity. These studies provide insights into its potential therapeutic applications in mood disorders .
Table: Summary of Biological Activities and Effects
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for verifying the purity and structural integrity of 3-Ethoxyphenethylamine?
- Methodological Answer : Researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) to assess purity (≥98% as per commercial standards ). Cross-referencing spectral data with established databases or peer-reviewed studies is critical. For example, the CAS number (76935-76-7) listed in product catalogs ensures alignment with certified reference materials.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Stable under recommended conditions (e.g., dry, cool environments) .
- Emergency Procedures : Immediate decontamination of exposed skin with water and consultation of SDS for acute toxicity data .
Q. How can researchers design a preliminary stability study for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to:
- pH extremes (e.g., 1.0–13.0 using HCl/NaOH buffers).
- Temperature gradients (e.g., 25°C, 40°C, 60°C).
Analyze samples via HPLC at intervals (e.g., 0, 7, 14 days) to monitor degradation products. Stability data from structurally similar compounds (e.g., 2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine ) can guide protocol design.
Advanced Research Questions
Q. How does the ethoxy substituent’s position in this compound influence its receptor binding affinity compared to methoxy-substituted analogs?
- Methodological Answer : Use molecular docking simulations to model interactions with serotonin (5-HT₂A) or dopamine receptors. Validate predictions with radioligand binding assays using transfected cell lines. Compare results to structurally related compounds (e.g., 2-(3,4-dimethoxyphenyl)ethanamine ). For example, methoxy groups may enhance lipid solubility, while ethoxy substituents could alter steric hindrance or hydrogen bonding .
Q. What systematic approaches resolve contradictions in reported pharmacological data for this compound across studies?
- Data Harmonization : Standardize variables (e.g., dosage, purity ≥98% , assay type).
- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify outliers.
- Bias Assessment : Evaluate study designs for confounding factors (e.g., unverified compound sources, inadequate controls).
Cross-reference findings with forensic chemistry literature on phenethylamine derivatives to contextualize discrepancies .
Q. How can in vitro metabolic stability assays be optimized to map degradation pathways of this compound?
- Methodological Answer :
- Liver Microsome Assays : Incubate this compound with rat/human liver microsomes and NADPH cofactors.
- LC-MS/MS Analysis : Identify phase I metabolites (e.g., hydroxylation, dealkylation) and phase II conjugates.
- Validation : Include positive controls (e.g., ketamine derivatives ) and replicate experiments to ensure reproducibility.
- Data Interpretation : Compare metabolic profiles to structurally similar compounds (e.g., 3-fluoro Deschloroketamine ) to infer enzyme-specific pathways.
Q. Methodological Notes
-
Data Tables : Researchers should generate experimental data tables (e.g., NMR shifts, IC₅₀ values) and validate them against peer-reviewed studies. For example:
Parameter Value (this compound) Reference Compound (e.g., 2-(3,4-Dimethoxyphenyl)ethanamine) ¹H NMR (ppm) 6.8–7.2 (aromatic H) 6.7–7.1 HPLC Purity (%) 98 95–99 -
Critical Analysis : Engage in self-explanation techniques to dissect conflicting data, such as hypothesizing why ethoxy vs. methoxy groups yield divergent receptor affinities.
Properties
IUPAC Name |
2-(3-ethoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,8H,2,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWUNLYMHNSAPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374479 | |
Record name | 3-Ethoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76935-76-7 | |
Record name | 3-Ethoxyphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-ethoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.